molecular formula C24H31Br2NO4 B12465031 2-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate

2-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate

Cat. No.: B12465031
M. Wt: 557.3 g/mol
InChI Key: MDPZZBPTEDDDCX-UHFFFAOYSA-N
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Description

2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate is a complex organic compound characterized by the presence of bromine atoms, a hexahydroisoindole ring, and a decanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate typically involves multiple steps. One common method includes the bromination of a hexahydroisoindole derivative, followed by esterification with decanoic acid. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The esterification step may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate involves its interaction with specific molecular targets. The bromine atoms and the hexahydroisoindole ring play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
  • 2-(4-methylphenyl)-2-oxo-ethyl 2-[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-6-methyl-quinoline-4-carboxylate

Uniqueness

2-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl decanoate is unique due to its specific combination of bromine atoms, hexahydroisoindole ring, and decanoate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31Br2NO4

Molecular Weight

557.3 g/mol

IUPAC Name

[2-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] decanoate

InChI

InChI=1S/C24H31Br2NO4/c1-2-3-4-5-6-7-8-13-22(28)31-21-12-10-9-11-20(21)27-23(29)16-14-18(25)19(26)15-17(16)24(27)30/h9-12,16-19H,2-8,13-15H2,1H3

InChI Key

MDPZZBPTEDDDCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=CC=C1N2C(=O)C3CC(C(CC3C2=O)Br)Br

Origin of Product

United States

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